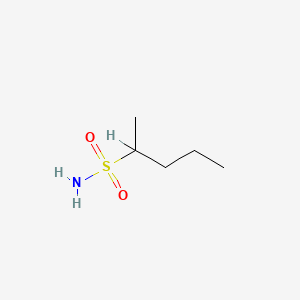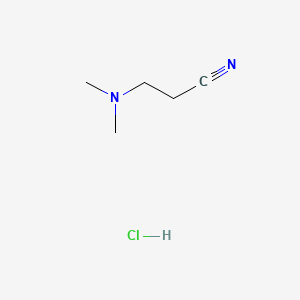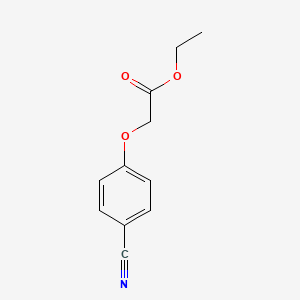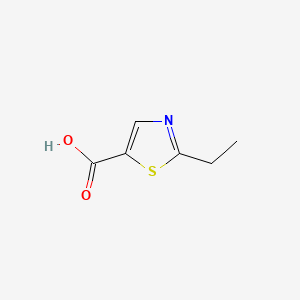
Bis(p-bromophenyl) sulfone
Übersicht
Beschreibung
Synthesis Analysis
Bis(p-bromophenyl) sulfone and its derivatives are synthesized through various chemical routes, including nucleophilic substitution reactions and direct sulfonation processes. A notable example includes the synthesis of novel side-chain-sulfonated aromatic diamines from bis[4-(4-aminophenoxy)-2-(3-sulfobenzoyl)]phenyl sulfone, which are utilized to produce sulfonated copolyimides with high stability and good solubility in common aprotic solvents (Chen et al., 2006). Additionally, electropolymerization behavior of bis(oligothienyl) sulfides indicates the chemical versatility and potential for generating polymeric materials with specific electronic properties (Chahma et al., 2005).
Molecular Structure Analysis
The molecular structure of bis(p-bromophenyl) sulfone derivatives significantly influences their chemical reactivity and physical properties. Studies on acyclic sulfur−nitrogen compounds, for example, have revealed detailed insights into the molecular structures of various sulfone compounds, demonstrating extensive electron delocalization and the impact of structural features on bond lengths and stability (Haas et al., 1996).
Chemical Reactions and Properties
Bis(p-bromophenyl) sulfone undergoes various chemical reactions, including oxidation and electropolymerization, leading to the formation of complex molecules and polymers with unique properties. The oxidation of bis(3-bromo-1-chloro-1-propen-2-yl) sulfide and selenide, for example, affords previously unknown sulfoxides, selenoxides, and sulfones, showcasing the reactivity of bis(p-bromophenyl) sulfone derivatives in producing functionally diverse compounds (Martynov et al., 2016).
Physical Properties Analysis
The physical properties of bis(p-bromophenyl) sulfone derivatives, such as solubility, thermal stability, and mechanical strength, are crucial for their application in material science. Sulfonated polyimides derived from bis(p-bromophenyl) sulfone show good solubility in common solvents and exhibit high proton conductivity, making them suitable for use in fuel cell membranes (Guo et al., 2002).
Chemical Properties Analysis
The chemical properties of bis(p-bromophenyl) sulfone, such as reactivity towards nucleophiles, electrophiles, and its behavior in polymerization reactions, underpin its utility in synthesizing advanced materials. The synthesis and electropolymerization behavior of bis(oligothienyl) sulfides, as mentioned earlier, highlight the potential of bis(p-bromophenyl) sulfone derivatives in creating heteroaromatic poly(p-phenylene sulfide) analogs with tailored properties (Chahma et al., 2005).
Wissenschaftliche Forschungsanwendungen
Application in High-Performance Polymers
- Summary of Application : Polysulfones are a class of high-performance polymers that are used in various high-technology areas such as machine engineering, electronics, aviation, robotics, and medicine . They are developed for application in conditions of high operating temperatures (over 160°C), high mechanical loading, aggressive chemical media, and high-energy radiation .
- Methods of Application : The synthesis of polysulfones involves the use of organic and element-organic chemistry methods. These methods have led to the creation of a wide range of currently known monomers, initiators, catalysts, cross-linking agents, and other additives .
- Results or Outcomes : The use of polysulfones has resulted in the development of materials that comply with the requirements of the modern technical level of production and the results of the latest scientific achievements .
Application in Sulfone Synthesis
- Summary of Application : Sulfones are used in organic chemistry as reagents for synthesis . They can be synthesized by the oxidation of the corresponding thiolates .
- Methods of Application : The synthesis of sulfones involves the use of a reagent known as the Davis reagent, which enables the generation of sulfinate anions by oxidation of the corresponding thiolates . Subsequent S-alkylation of the sulfinates under phase-transfer catalysis affords sulfones .
- Results or Outcomes : The use of sulfones in synthesis has resulted in the development of various organic compounds .
Safety And Hazards
Zukünftige Richtungen
Sulfones like Bis(p-bromophenyl) sulfone are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . They have found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers . The future directions in the research and application of sulfones will likely continue to expand in these areas.
Eigenschaften
IUPAC Name |
1-bromo-4-(4-bromophenyl)sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNABJXQGRVIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174489 | |
| Record name | Sulfone, bis(p-bromophenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(p-bromophenyl) sulfone | |
CAS RN |
2050-48-8 | |
| Record name | 1,1′-Sulfonylbis[4-bromobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfone, bis(p-bromophenyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(p-bromophenyl) sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfone, bis(p-bromophenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMOPHENYL SULFONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(4-bromophenyl) sulfone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN4FG8X88N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)





![4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide](/img/structure/B1266354.png)

![6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1266357.png)

